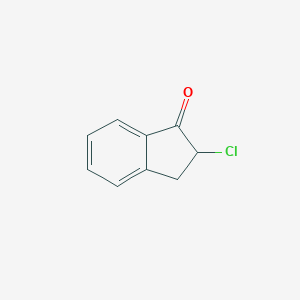

2-chloro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQPEGJOZKLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995043 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-22-2 | |

| Record name | 2-Chloroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Chloro 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indenone Core

The indanone core is susceptible to both electrophilic and nucleophilic substitution reactions, which are fundamental to creating a variety of derivatives.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indanone system can undergo electrophilic aromatic substitution. Reactions such as nitration and halogenation introduce functional groups onto the aromatic portion of the molecule. byjus.com The specific position of substitution is directed by the existing substituents on the ring.

Nucleophilic Substitution: The most prominent site for nucleophilic attack is the carbon atom bonded to the chlorine atom (the α-carbon). Due to the electron-withdrawing effect of the adjacent carbonyl group, the carbon-chlorine bond is polarized, making the α-carbon electrophilic. nih.gov This enhanced reactivity facilitates S~N~2 reactions, where a nucleophile displaces the chloride ion. libretexts.orgyoutube.com This reactivity is significantly higher compared to corresponding alkyl halides. nih.gov

The S~N~2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is a chiral center. libretexts.orgbasicmedicalkey.com The transition state is a trigonal bipyramidal structure. youtube.com In contrast, S~N~1 reactions, which would proceed through a carbocation intermediate, are generally not favored for α-halo ketones due to the destabilizing effect of the adjacent carbonyl group. youtube.comuky.edu

Common nucleophiles used in these reactions include halides, alkoxides, and amines. For instance, reaction with potassium iodide in acetone (B3395972) can replace the chlorine with iodine. youtube.com

Oxidation and Reduction Pathways of Indenone Systems

The carbonyl group and the chlorinated carbon of 2-chloro-2,3-dihydro-1H-inden-1-one are key sites for oxidation and reduction reactions, enabling the synthesis of a variety of related compounds. solubilityofthings.comyoutube.comyoutube.comyoutube.com

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucr.edu This reaction introduces a hydroxyl group, creating a new chiral center and opening pathways for further functionalization.

Reduction of the Carbon-Chlorine Bond: The chlorine atom can be removed through reductive dehalogenation. wikipedia.org This process typically involves a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Oxidation: While the this compound itself is already at a relatively high oxidation state, related indanone systems can be synthesized through oxidation reactions. For example, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be oxidized to indane-1,3-dione using Jones' reagent or o-iodoxybenzoic acid (IBX). nih.gov

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Dehalogenation | Pd/C, H₂ | Indanone |

| Oxidation of Hydroxyindanone | Jones' reagent, IBX | Indane-1,3-dione |

Cascade and Domino Reactions Involving 2,3-Dihydro-1H-inden-1-one Structures

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.orgrsc.org These reactions are highly efficient as they allow for the formation of multiple bonds in a single operation without the need to isolate intermediates. wikipedia.orgrsc.org

Indanone derivatives are excellent substrates for cascade reactions, leading to the construction of complex fused and spirocyclic frameworks. rsc.org For example, the reaction of indanone derivatives with terminal alkynes, catalyzed by Mn(CO)₅Br, can proceed in a domino Markovnikov–anti-Markovnikov fashion to yield fused tricyclic scaffolds. rsc.org

Another example involves a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates to form indanone derivatives, which can then undergo a Fischer indole (B1671886) reaction to produce indenoindoles. rsc.org This sequence forms three carbon-carbon bonds and one carbon-nitrogen bond in a single pot.

Functional Group Interconversions at the Chloro and Carbonyl Centers

Functional group interconversions are essential for modifying the reactivity and properties of this compound. solubilityofthings.comfsu.eduimperial.ac.uk

At the Chloro Center: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in S~N~2 reactions. ub.edu This allows for the introduction of a wide range of functional groups at the α-position. For instance, reaction with sodium azide (B81097) (NaN₃) would yield an α-azido ketone, which can be subsequently reduced to an α-amino ketone.

At the Carbonyl Center: The carbonyl group can be converted into other functional groups. For example:

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| Chloro | NaN₃ | Azido |

| Carbonyl | R-NH₂ | Imine |

| Carbonyl | NH₂OH | Oxime |

| Carbonyl | Ph₃P=CHR' (Wittig Reagent) | Alkene |

| Carbonyl | NaBH₄ | Hydroxyl |

Halogenation Reactions of Indanedione Precursors

The halogenation of indanedione precursors is a key method for the synthesis of α-halo ketones like this compound. organic-chemistry.org The active methylene (B1212753) group in 1,3-indandione (B147059) is acidic and can be readily deprotonated to form an enolate. This enolate can then react with an electrophilic halogen source.

For the synthesis of 2-chloroindenones, a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used. organic-chemistry.org The reaction proceeds via the enolate attacking the electrophilic chlorine atom.

Bromination of indanones has also been studied. For example, the bromination of 4-chloro-1-indanone (B82819) with bromine in the presence of hydrobromic acid occurs selectively in the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives. researchgate.net The reaction of 1,3-dicarbonyl compounds with nitryl chloride can also lead to the formation of α-chloro and α,α-dichloro derivatives. nih.gov

| Precursor | Halogenating Agent | Product |

|---|---|---|

| 1,3-Indandione | SO₂Cl₂ or NCS | 2-Chloro-1,3-indandione |

| 4-Chloro-1-indanone | Br₂/HBr | 2-Bromo-4-chloro-1-indanone |

| 1,3-Dicarbonyl Compound | NO₂Cl | α-Chloro or α,α-dichloro derivative |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum for 2-Chloro-2,3-dihydro-1H-inden-1-one: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

Aromatic Region (approx. 7.4-7.8 ppm): Four protons on the benzene (B151609) ring would appear as a complex multiplet pattern, consistent with an ortho-substituted aromatic system.

Aliphatic Region:

A doublet of doublets for the single proton at the C2 position (H2), shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and carbonyl group.

The two protons at the C3 position (H3) are diastereotopic, meaning they are chemically non-equivalent. They would present as two separate signals, each likely a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H2 proton.

Expected ¹³C NMR Spectrum for this compound: The molecule possesses nine unique carbon atoms, and thus nine distinct signals are expected in the ¹³C NMR spectrum.

Carbonyl Carbon (approx. 195-205 ppm): The C=O group signal would appear significantly downfield.

Aromatic Carbons (approx. 124-155 ppm): Six signals corresponding to the carbons of the benzene ring.

Aliphatic Carbons:

The C2 carbon, directly attached to the chlorine atom, would be found in the range of 50-65 ppm.

The C3 methylene (B1212753) carbon would appear further upfield.

Comparative Data of 1-Indanone (B140024): For comparison, the published NMR data for the parent compound, 1-indanone, provides a baseline. rsc.org The key difference in the spectrum of this compound would be the absence of the C2 methylene signal seen in 1-indanone and the appearance of a methine signal (CH-Cl) in its place, along with the resulting changes in the splitting patterns of the C3 protons.

| ¹H NMR Data for 1-Indanone | |

| Chemical Shift (δ ppm) | Assignment |

| 7.76 (d, J = 7.7 Hz, 1H) | Aromatic H |

| 7.58 (m, 1H) | Aromatic H |

| 7.47 (d, J = 7.7 Hz, 1H) | Aromatic H |

| 7.36 (t, J = 7.4 Hz, 1H) | Aromatic H |

| 3.14 (t, J = 5.6 Hz, 2H) | C3-H₂ |

| 2.69 (m, 2H) | C2-H₂ |

| Source: rsc.org |

| ¹³C NMR Data for 1-Indanone | |

| Chemical Shift (δ ppm) | Assignment |

| 207.09 | C1 (C=O) |

| 155.17 | Aromatic C |

| 137.09 | Aromatic C |

| 134.60 | Aromatic C |

| 127.28 | Aromatic C |

| 126.70 | Aromatic C |

| 123.72 | Aromatic C |

| 36.23 | C2 |

| 25.81 | C3 |

| Source: rsc.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is highly effective for identifying functional groups.

For this compound, the IR spectrum would be dominated by several key absorptions:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹. The presence of the electronegative chlorine atom alpha to the carbonyl is likely to shift this frequency slightly higher compared to 1-indanone.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, which can be difficult to assign definitively without comparative analysis.

Comparative Data of 1-Indanone: The IR spectrum of 1-indanone shows characteristic peaks that serve as a reference.

| Characteristic IR Absorptions for 1-Indanone | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3070 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch |

| ~1710 | Carbonyl (C=O) Stretch |

| ~1605, 1585 | Aromatic C=C Stretch |

| ~750 | Aromatic C-H Bend (ortho-disubstituted) |

| Source: Data derived from NIST WebBook nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

The molecular formula for this compound is C₉H₇ClO, giving it a monoisotopic mass of approximately 166.0185 Da. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit an M⁺ peak and an M+2 peak with a relative intensity of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Predicted Fragmentation: The primary fragmentation pathway would likely involve the loss of a chlorine radical (•Cl) or a molecule of HCl. Another common fragmentation for ketones is the alpha-cleavage, which could lead to the loss of a CO group, resulting in a fragment ion.

Predicted Mass Spectrometry Data: While experimental data is not available, predicted m/z values for various adducts are computationally available.

| Predicted m/z Adducts for this compound | |

| Adduct | Mass-to-Charge (m/z) |

| [M+H]⁺ | 167.02582 |

| [M+Na]⁺ | 189.00776 |

| [M-H]⁻ | 165.01126 |

| [M]⁺ | 166.01799 |

Comparative Data of 1-Indanone: The mass spectrum of 1-indanone (C₉H₈O, MW=132.16) is well-documented and shows a prominent molecular ion peak at m/z = 132. nist.gov A major fragment ion is observed at m/z = 104, corresponding to the loss of carbon monoxide (CO). nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Stereochemistry: Unambiguous assignment of the stereocenter at the C2 position.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding, dipole-dipole, or van der Waals interactions that dictate the solid-state structure.

Currently, there is no publicly available crystal structure data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure and extent of conjugation in a molecule.

The UV-Vis spectrum of this compound is expected to be very similar to that of 1-indanone, as the core chromophore (the benzoyl system) is identical. The spectrum should exhibit two main absorption bands:

A strong absorption band (high ε) at a shorter wavelength (λₘₐₓ approx. 240-250 nm), corresponding to a π → π* transition within the aromatic ring and carbonyl group.

A weaker absorption band (low ε) at a longer wavelength (λₘₐₓ approx. 280-300 nm), resulting from the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen.

The chloro-substituent at the C2 position is an auxochrome, which may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these maxima compared to the parent 1-indanone.

Comparative Data of 1-Indanone: The UV-Vis spectrum for 1-indanone shows absorption maxima that confirm the expected electronic transitions. guidechem.comnih.gov

| UV-Vis Absorption Maxima (λₘₐₓ) for 1-Indanone | |

| λₘₐₓ (nm) | Transition Type |

| ~244 | π → π |

| ~288 | π → π (secondary) |

| ~295 | n → π* |

| Source: Data derived from multiple sources guidechem.comnih.gov |

Computational Chemistry and Theoretical Modeling of 2 Chloro 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. This method is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of 2-chloro-2,3-dihydro-1H-inden-1-one, and to analyze its electronic structure in detail.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For this compound, the chlorine atom and the carbonyl group significantly influence the distribution and energy of the frontier orbitals. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the lone pairs of the oxygen and chlorine atoms, which are the regions with higher electron density. Conversely, the LUMO is likely centered on the electron-deficient carbonyl carbon and the C=C bond of the fused ring system, indicating the probable sites for nucleophilic attack. The HOMO-LUMO gap reveals the charge transfer interactions that can occur within the molecule. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: The following data is illustrative, based on typical values for similar aromatic ketones, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in its electron distribution. A large HOMO-LUMO gap signifies a harder molecule. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

The Molecular Electrostatic Potential (MESP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MESP would show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, highlighting areas prone to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are calculated from the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes.)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.66 eV |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules like indanones, hybrid functionals such as B3LYP and MPW1B95 have been shown to provide reliable results for geometric and energetic properties. nih.govacs.org The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G**, and correlation-consistent basis sets, like cc-pVTZ, are commonly employed to achieve a balance between computational cost and accuracy. nih.govacs.org The selection of an appropriate combination of functional and basis set is critical for obtaining results that are in good agreement with experimental data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into the conformational flexibility of the five-membered ring and the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the analysis of conformational changes, the stability of different conformers, and the formation of intermolecular interactions like hydrogen bonds. Such studies are particularly relevant in drug design, where understanding the dynamic binding of a ligand to its target protein is crucial. nih.gov

Reaction Mechanism Prediction and Transition State Analysis via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as those involved in its synthesis or its subsequent transformations. nih.govbeilstein-journals.org A common synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation. nih.govbeilstein-journals.org

Computational analysis of such a reaction would involve:

Locating Reactants, Products, and Intermediates : The geometries of all species involved in the reaction are optimized.

Searching for Transition States (TS) : A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate the TS structure connecting reactants and products.

Calculating Activation Energies : The energy difference between the transition state and the reactants determines the activation barrier, which is a key factor in the reaction kinetics. sciepub.com

Intrinsic Reaction Coordinate (IRC) Calculations : These calculations confirm that the found transition state correctly connects the desired reactants and products.

By modeling these steps, chemists can gain a detailed understanding of the reaction's feasibility, selectivity, and the factors that control its outcome. sciepub.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental spectra to validate both the theoretical model and the experimental assignments. For this compound, DFT calculations can predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The calculation of vibrational frequencies is a common practice. ijaemr.com The theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A strong correlation between the scaled theoretical spectrum and the experimental one confirms the optimized molecular structure and the vibrational assignments.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Structure (Phenol) (Note: This table illustrates the correlation process using data for phenol (B47542) as an example. A similar analysis would be applied to this compound.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3657 | 3657 | O-H stretch |

| ν2 | 3100 | 3069 | C-H stretch |

| ν3 | 1615 | 1609 | C=C ring stretch |

| ν4 | 1260 | 1259 | C-O stretch |

| ν5 | 1176 | 1176 | O-H in-plane bend |

Source: Adapted from theoretical and experimental studies on phenol. ijaemr.com

This comparative approach is a powerful synergy between theoretical calculations and experimental measurements, leading to a more profound understanding of the molecular properties of this compound.

Synthetic Utility and Applications in Complex Molecule Synthesis

2-Chloro-2,3-dihydro-1H-inden-1-one as a Precursor for Diverse Heterocyclic Systems

The reactivity of the α-chloro-ketone moiety in this compound makes it a prime candidate for the synthesis of various heterocyclic systems through reactions with dinucleophiles.

A significant application lies in the synthesis of indenopyrazoles. While direct examples starting from this compound are not extensively detailed in readily available literature, the established reactivity of α-haloketones with hydrazine (B178648) and its derivatives provides a clear synthetic pathway. nih.gov The reaction is anticipated to proceed via initial nucleophilic attack of hydrazine at the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second nitrogen atom of the hydrazine, leading to the formation of a dihydropyrazole intermediate which can then be aromatized to the corresponding indenopyrazole. A recent study on the synthesis of novel indenopyrazole derivatives from 1,3-indandione (B147059) highlights the interest in this heterocyclic core for its potential anticancer properties. nih.gov

Furthermore, the synthesis of indenopyridines represents another avenue for the utility of this chloro-indanone. The general strategy for constructing such fused systems often involves the reaction of an α,β-unsaturated ketone with an enamine or a similar nitrogen-containing nucleophile. While not a direct reaction of this compound, its conversion to an α,β-unsaturated indenone derivative would open up this possibility.

The reaction of this compound with other nucleophiles like malonic acid or pyrazine (B50134) carboxylic acid under acidic conditions has been mentioned, suggesting the formation of molecules with two carbonyl groups, although the precise structures of these products are not detailed. biosynth.com This reactivity indicates the potential for creating a variety of other heterocyclic systems depending on the nature of the nucleophile employed.

Role in the Construction of Fused-Ring Systems

The indenone core of this compound can serve as a scaffold for the construction of more complex, fused-ring systems, particularly through cycloaddition reactions.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a key strategy in this context. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.com While the parent 2,3-dihydro-1H-inden-1-one itself is not a diene, it can be readily converted into a reactive diene or dienophile. For instance, the introduction of an exocyclic double bond at the 2-position would transform the indenone into a dienophile, capable of reacting with various dienes to form polycyclic structures. The regiochemistry of such reactions is often predictable, with electron-withdrawing groups on the dienophile influencing the orientation of the cycloaddition. masterorganicchemistry.com

Annulation reactions involving 1-indanones have been reviewed as a method to access fused and spiro frameworks, showcasing the versatility of this structural motif in building molecular complexity. rsc.org These strategies often involve multi-step sequences, where the indanone is first functionalized and then subjected to cyclization conditions. The presence of the chlorine atom in this compound offers a handle for such initial functionalization, which can then be followed by an annulation reaction to build the fused ring.

Integration into Chiral Scaffolds and Advanced Synthetic Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. This compound, being a prochiral ketone, can be a valuable starting material for the synthesis of chiral indanone derivatives and, subsequently, more complex chiral molecules.

A primary approach to introduce chirality is through the enantioselective reduction of the ketone functionality. Various methods for the asymmetric reduction of prochiral ketones are well-established, including the use of chiral reducing agents or catalytic systems. researchgate.net These methods can, in principle, be applied to this compound to produce the corresponding chiral 2-chloro-1-indanol with high enantiomeric excess. This chiral alcohol can then be used as a versatile building block for further synthetic transformations.

Another powerful strategy involves the use of chiral auxiliaries. wikipedia.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com A chiral auxiliary can be temporarily attached to the indanone molecule to direct subsequent reactions in a stereoselective manner. For instance, the formation of a chiral enolate from the indanone, directed by a chiral auxiliary, would allow for diastereoselective alkylation or other reactions at the α-position. Subsequent removal of the auxiliary would yield an enantiomerically enriched 2-substituted-2-chloro-1-indanone. The synthesis of 1,2-amino alcohols using an (S)-indoline chiral auxiliary demonstrates the utility of indane-based scaffolds in asymmetric synthesis. nih.gov

The resulting chiral chloro-indanones or chloro-indanols are valuable intermediates. The chlorine atom can be displaced by various nucleophiles, and the other functional groups can be further manipulated, allowing for the construction of a wide range of enantiomerically pure complex molecules. The development of highly enantioselective methods for the synthesis of C2-quaternary indolin-3-ones from 2-arylindoles further highlights the importance of chiral indane-based structures in organic synthesis. rsc.org

Development of Novel Indenone-Based Frameworks for Synthetic Exploration

The inherent reactivity and structural features of this compound make it an attractive starting point for the development of novel molecular frameworks with potential applications in various fields of chemistry.

Patents in the field of organic synthesis often provide insights into the industrial applications and the development of new chemical entities. For instance, a patent describes a method for preparing 5-chloro-1-indanone, a constitutional isomer of the title compound, and its use as an intermediate in the synthesis of more complex molecules. google.comgoogle.com This underscores the value of chloro-substituted indanones as key building blocks. Another patent details a one-pot method for the preparation of 2,3-dihydro-1-indanone and its derivatives, highlighting the industrial relevance of this class of compounds. google.com

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a highly efficient strategy for building molecular complexity. researchgate.netnih.govrsc.org The bifunctional nature of this compound makes it an ideal substrate for such reactions. For example, a reaction sequence could be envisioned where a nucleophile first reacts with the carbonyl group, followed by an intramolecular reaction involving the chloro-substituent to form a new ring system.

The synthesis of indanones with a broad range of biological activities has been extensively reviewed, indicating the importance of the indanone scaffold in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov The development of novel synthetic routes to functionalized indanones, including those derived from this compound, could lead to the discovery of new therapeutic agents. The synthesis of 5-chloro-2-methoxycarbonyl-1-indanone as a key intermediate for the total synthesis of the insecticide Indoxacarb further illustrates the practical importance of such frameworks. asianpubs.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective methods for the synthesis of 2-chloro-2,3-dihydro-1H-inden-1-one is paramount for its broader application. Future research should focus on moving beyond traditional chlorination techniques towards more sophisticated and sustainable catalytic approaches.

A significant area of potential is the development of an asymmetric synthesis to produce enantiomerically pure forms of the molecule. The use of chiral organocatalysts, such as proline derivatives, or transition-metal complexes with chiral ligands could enable the enantioselective α-chlorination of the parent ketone, 2,3-dihydro-1H-inden-1-one. Such methodologies would provide access to chiral building blocks that are highly valuable for the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the application of photoredox catalysis presents a promising avenue for the synthesis of this compound. Light-mediated processes can often proceed under mild conditions and can offer unique reactivity pathways, potentially leading to higher yields and cleaner reactions compared to conventional methods.

Continuous flow chemistry is another area ripe for exploration. The synthesis of α-chloro ketones can sometimes involve hazardous reagents or intermediates. Flow chemistry can mitigate these risks by using small reactor volumes and allowing for precise control over reaction parameters such as temperature and reaction time, which could lead to improved safety and scalability.

Table 1: Hypothetical Catalytic Systems for the Asymmetric Synthesis of this compound

| Catalyst System | Chiral Ligand/Catalyst | Chlorine Source | Proposed Advantage |

| Organocatalysis | Chiral Proline Derivative | N-Chlorosuccinimide (NCS) | High enantioselectivity, metal-free conditions. |

| Transition-Metal Catalysis | Palladium(II) with a chiral BINAP ligand | Copper(II) Chloride | High turnover numbers, potential for broad substrate scope. |

| Photoredox Catalysis | Iridium-based photosensitizer | Lithium Chloride | Mild reaction conditions, use of visible light as a sustainable energy source. |

Advanced Mechanistic Studies Using In Situ Techniques

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques could provide invaluable real-time data on reaction pathways.

Techniques such as ReactIR (in situ infrared spectroscopy) and in situ Nuclear Magnetic Resonance (NMR) spectroscopy would allow for the direct observation of reactive intermediates and the tracking of reactant consumption and product formation in real time. This could, for example, provide insights into the enolate formation and subsequent chlorination step in its synthesis, or elucidate the mechanism of its reaction with various nucleophiles.

Isotopic labeling studies, where the chlorine atom or specific hydrogen atoms are replaced with their respective isotopes, could also be employed to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as the Favorskii rearrangement, to which this compound may be susceptible under basic conditions.

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity of this compound is likely far more diverse than what is currently documented. Its structure, containing a reactive α-chloro ketone motif, makes it a prime candidate for a variety of modern synthetic transformations.

Future research could explore its use as a precursor in cascade reactions. For instance, a nucleophilic attack at the carbonyl group could trigger a cascade of events, including elimination of the chloride and subsequent intramolecular reactions, to rapidly build molecular complexity.

The compound's potential as a partner in cross-coupling reactions is another exciting and underexplored area. While α-halo ketones are known to participate in such reactions, the specific reactivity of the indenone scaffold in this context is not well-established. Catalytic systems could be developed to couple the chlorinated carbon with a range of organometallic reagents, opening up new avenues for the C-C bond formation.

Furthermore, the potential for this molecule to undergo radical reactions is an intriguing possibility. Under the right conditions, the carbon-chlorine bond could be homolytically cleaved to generate a radical intermediate, which could then participate in a variety of radical-based transformations, a rapidly growing field in organic synthesis.

Computational Design of New Indenone Derivatives with Tailored Reactivity Profiles

Computational chemistry and in silico design offer powerful tools for accelerating the discovery of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, providing insights into its reactivity.

For example, computational models could be used to predict the stereochemical outcome of asymmetric syntheses, guiding the choice of chiral catalyst and reaction conditions to achieve high enantioselectivity. Furthermore, DFT can be used to model transition states of potential reactions, helping to rationalize observed reactivity and predict whether a proposed reaction is likely to be feasible.

Machine learning algorithms could also be trained on datasets of known indenone reactions to predict the optimal conditions for a desired transformation or to screen virtual libraries of indenone derivatives for specific properties. This computational-first approach can significantly reduce the amount of empirical experimentation required, saving time and resources. The design of indenone-based photoswitches or molecular machines, where the electronic properties are finely tuned through substitution, is a particularly exciting long-term prospect.

Table 2: Hypothetical Computationally Designed Indenone Derivatives and Their Predicted Properties

| Derivative | Substituent at C-5 | Predicted LUMO Energy (eV) | Predicted Application |

| 1 | -NO2 | -3.5 | Enhanced electrophilicity for nucleophilic attack. |

| 2 | -OCH3 | -2.8 | Increased electron density for electrophilic aromatic substitution. |

| 3 | -CF3 | -3.7 | Improved stability and potential for altered biological activity. |

| 4 | -N(CH3)2 | -2.5 | Potential for use as a fluorescent probe. |

Q & A

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology :

- Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for asymmetric epoxidation.

- Use kinetic resolution via Candida antarctica lipase B to isolate (R)- or (S)-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.